p-Terphenyl, 4-chloro-
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Overview
Description
p-Terphenyl, 4-chloro-: is an aromatic compound consisting of a central benzene ring substituted with two phenyl groups and a chlorine atom at the para position. Its molecular formula is C18H13Cl . This compound is part of the larger family of terphenyls, which are known for their structural diversity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki Coupling Reaction: One common method for synthesizing p-Terphenyl, 4-chloro- involves the Suzuki coupling reaction.
Direct Chlorination: Another method involves the direct chlorination of p-terphenyl using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods: Industrial production of p-Terphenyl, 4-chloro- often employs the Suzuki coupling reaction due to its high yield and selectivity. The reaction is typically carried out in large-scale reactors with continuous monitoring of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: p-Terphenyl, 4-chloro- can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The compound can be oxidized to form quinone derivatives, which are important intermediates in various chemical processes.
Reduction Reactions: Reduction of p-Terphenyl, 4-chloro- can lead to the formation of hydrocarbon derivatives by removing the chlorine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiol compounds in polar solvents like ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products:
Substitution Products: Hydroxyterphenyl, aminoterphenyl, and thioterphenyl derivatives.
Oxidation Products: Quinone derivatives.
Reduction Products: Dechlorinated terphenyls.
Scientific Research Applications
Chemistry:
Material Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biology and Medicine:
Antimicrobial Agents: Some derivatives of p-Terphenyl, 4-chloro- exhibit antimicrobial activity and are studied for potential use in developing new antibiotics.
Anticancer Research: The compound and its derivatives are investigated for their potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry:
Mechanism of Action
The mechanism of action of p-Terphenyl, 4-chloro- varies depending on its application:
Comparison with Similar Compounds
p-Terphenyl: The parent compound without the chlorine substitution.
4-Bromo-p-terphenyl: Similar structure with a bromine atom instead of chlorine.
4-Methyl-p-terphenyl: Similar structure with a methyl group instead of chlorine.
Uniqueness:
Chlorine Substitution: The presence of the chlorine atom in p-Terphenyl, 4-chloro- enhances its reactivity in substitution reactions compared to the parent compound.
Electronic Properties: The chlorine atom affects the electronic properties of the compound, making it suitable for specific applications in material science and photochemistry.
Properties
IUPAC Name |
1-chloro-4-(4-phenylphenyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl/c19-18-12-10-17(11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRLWSKBKUFWID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347484 |
Source
|
Record name | 1,1':4',1''-Terphenyl, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20347484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1762-83-0 |
Source
|
Record name | 1,1':4',1''-Terphenyl, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20347484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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